Platiphillin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

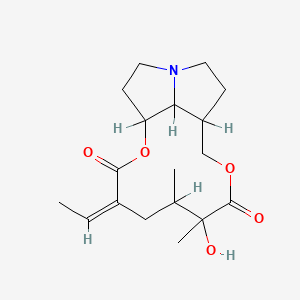

Platiphillin is a pyrrolizidine alkaloid derived from plants of the Senecio genus. It is known for its medicinal properties, particularly its antispasmodic and vasodilatory effects. This compound is used in various therapeutic applications, including the treatment of gastrointestinal and cardiovascular disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Platiphillin can be synthesized through several methods. One common approach involves the extraction of total alkaloids from the groundsel (Senecio) herb using a 40-70% aqueous-alcoholic solution. The extract is then concentrated, and the N-oxide forms of the alkaloids are reduced. The total alkaloid bases are converted to a methylene chloride solution, and the alkaloid sulfate salts are purified with methylene chloride. The technical sum of alkaloid bases is precipitated with ammonia, and the technical this compound base is separated by treatment with boiling 96% alcohol. Finally, this compound hydrotartrate is isolated by crystallization from an alcoholic filtrate containing tartaric acid .

Industrial Production Methods

In industrial settings, this compound is typically prepared from the above-ground parts of ragweed (Senecio platyphyllus). The alkaloids in ragweed are present in both oxidized (N-oxide) and reduced forms. For medicinal purposes, only the reduced form of this compound is used. The extraction process involves boiling dichloroethane, which leads to the isolation of the alkaloids. The alkaloids are then purified and converted into the desired form for pharmaceutical use .

Análisis De Reacciones Químicas

Types of Reactions

Platiphillin undergoes various chemical reactions, including oxidation, reduction, and substitution. The N-oxide form of this compound can be reduced using potassium peroxymonosulfate, which is a common reagent for this transformation .

Common Reagents and Conditions

Oxidation: Potassium peroxymonosulfate is used to oxidize this compound to its N-oxide form.

Reduction: The N-oxide form can be reduced back to the base form using nascent hydrogen.

Substitution: Various organic solvents and acids are used in the extraction and purification processes.

Major Products

The major products formed from these reactions include this compound hydrotartrate and other alkaloid derivatives, such as seneciphylline .

Aplicaciones Científicas De Investigación

Platiphillin has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying the chemical behavior of pyrrolizidine alkaloids.

Biology: this compound’s effects on cellular processes and its interactions with biological molecules are of interest in biological research.

Medicine: It is used therapeutically for its antispasmodic and vasodilatory properties.

Mecanismo De Acción

Platiphillin exerts its effects by acting on the smooth muscles of the gastrointestinal and cardiovascular systems. It has an atropine-like action, causing mydriasis (dilation of the pupils) and relaxation of intestinal peristalsis. This compound antagonizes acetylcholine, leading to its antispasmodic effects. The molecular targets include muscarinic acetylcholine receptors, which are involved in the regulation of smooth muscle contraction .

Comparación Con Compuestos Similares

Platiphillin is similar to other pyrrolizidine alkaloids, such as seneciphylline and retrorsine. it is unique in its specific therapeutic applications and its relatively lower toxicity compared to other pyrrolizidine alkaloids. The following are some similar compounds:

Seneciphylline: Another pyrrolizidine alkaloid with similar chemical properties but higher toxicity.

Retrorsine: Known for its hepatotoxic effects, making it less suitable for therapeutic use compared to this compound.

This compound’s unique combination of therapeutic efficacy and lower toxicity makes it a valuable compound in both research and clinical settings.

Propiedades

IUPAC Name |

(4Z)-4-ethylidene-7-hydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadecane-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4,11,13-15,22H,5-10H2,1-3H3/b12-4- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHCJHQOYFUIMG-QCDXTXTGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CC(C(C(=O)OCC2CCN3C2C(CC3)OC1=O)(C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(thiophen-2-yl)-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2965008.png)

![8-methoxy-3-methyl-1-phenyl-1H,4H-chromeno[4,3-c]pyrazol-4-one](/img/structure/B2965013.png)

![11-(3,4-Dimethylphenyl)-5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2965014.png)

![(E)-1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)piperidine-2-carboxamide](/img/structure/B2965020.png)

![3-(2-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B2965023.png)

![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)

![3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one](/img/structure/B2965027.png)

![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)

![8-(Morpholinosulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)